(Z)-2-Chloropropane-1,3-diyl Dioleate is a complex organic compound characterized by its unique molecular structure and properties. This compound is classified as a lipid, specifically a diester formed from oleic acid and 2-chloropropane-1,3-diol. It has garnered attention in various scientific fields due to its potential applications in biochemistry and pharmaceuticals.
The synthesis of (Z)-2-Chloropropane-1,3-diyl Dioleate typically involves the esterification of oleic acid with 2-chloropropane-1,3-diol. The process may require specific catalysts or conditions to facilitate the reaction effectively.
The general procedure for synthesizing this compound includes:
The molecular structure of (Z)-2-Chloropropane-1,3-diyl Dioleate features two oleic acid chains attached to a central glycerol-like backbone modified with a chlorine atom at the second carbon position. Its structural representation can be denoted as follows:
CCCCCCCC\C=C/CCCCCCCC(=O)OCC(Cl)COC(=O)CCCCCCC\C=C/CCCCCCCCThe accurate mass of (Z)-2-Chloropropane-1,3-diyl Dioleate is approximately 638.5041 g/mol .
(Z)-2-Chloropropane-1,3-diyl Dioleate can participate in various chemical reactions typical of lipids:
The hydrolysis reaction can be catalyzed by either acids or bases and typically involves the cleavage of the ester bonds to regenerate the original fatty acids and alcohols.
The mechanism by which (Z)-2-Chloropropane-1,3-diyl Dioleate exerts its effects likely involves interactions with biological membranes or enzymes due to its lipid nature.
Research indicates that similar compounds can influence membrane fluidity and permeability, potentially affecting cellular processes such as signaling and transport .
(Z)-2-Chloropropane-1,3-diyl Dioleate is utilized primarily in research settings:
This compound's unique properties make it a valuable tool for various scientific inquiries into lipid chemistry and its applications in health and technology .
CAS No.:
CAS No.: 444811-29-4
CAS No.: 55256-53-6
CAS No.:
CAS No.: 1338578-34-9
CAS No.: 627-34-9